偏硼酸钡

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

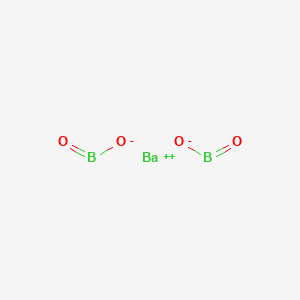

Barium metaborate, also known as barium boron oxide, is an inorganic compound with the chemical formula BaB₂O₄. It is available in both hydrated and dehydrated forms, appearing as a white powder or colorless crystals. Barium metaborate is known for its wide optical transmission range and excellent nonlinear optical properties, making it a valuable material in various technological applications .

科学研究应用

Barium metaborate has numerous scientific research applications, including:

作用机制

Target of Action

Barium metaborate, also known as barium borate, is primarily used as a microbiocide/microbiostat . It targets a wide range of microorganisms, including bacteria and fungi, and is used as an industrial preservative in the manufacturing process of paints, paper/paper products, industrial adhesives, and coatings .

Mode of Action

It is known that barium metaborate has excellent nonlinear optical characteristics . It has a large effective second harmonic generation (SHG) coefficient, which is nearly 6 times higher than that of potassium . This property allows barium metaborate to interact with light in a unique way, which could contribute to its antimicrobial activity.

Pharmacokinetics

It is known that the compound can be synthesized using different borate solutions, such as borax, boric acid, and sodium metaborate . The synthesis process involves ultrasound-assisted precipitation, which could potentially influence the bioavailability of the compound .

Result of Action

The primary result of barium metaborate’s action is the inactivation of a wide range of microorganisms. This makes it an effective preservative in various industrial applications . Additionally, the compound’s unique interaction with light, due to its excellent nonlinear optical characteristics, could potentially be harnessed for other applications .

Action Environment

The action of barium metaborate can be influenced by various environmental factors. For instance, the compound’s reactivity with water suggests that its action could be influenced by the presence of moisture . Additionally, the synthesis of barium metaborate involves ultrasound-assisted precipitation, which suggests that factors such as temperature and pH could potentially influence the compound’s properties and efficacy .

安全和危害

Barium metaborate is harmful if swallowed or if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Barium borate exists in three major crystalline forms: alpha, beta, and gamma . The low-temperature beta phase converts into the alpha phase upon heating to 925 °C . β-Barium borate (BBO) differs from the α form by the positions of the barium ions within the crystal . The experimental Raman spectra of decomposition reaction products obtained at 6 GPa suggest the origin of a new high-pressure modification of barium metaborate BaB2O4 .

生化分析

Cellular Effects

For example, barium ions can block potassium channels, which can affect the electrical activity of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, barium metaborate has been shown to be stable under a variety of conditions. For example, β-barium metaborate powders were obtained after heat treatment at 750 °C .

准备方法

Synthetic Routes and Reaction Conditions

Barium metaborate can be synthesized through several methods, including:

Ultrasound-assisted precipitation: This method involves using different borate solutions such as borax, boric acid, and sodium metaborate. The reaction is carried out using an ultrasonic immersion horn probe, which helps achieve high yields.

Precipitation from aqueous solutions: This involves adding barium chloride dihydrate to borate solutions in the presence of sodium hydroxide.

Industrial Production Methods

Industrial production of barium metaborate typically involves the precipitation method, followed by dehydration. The dehydration process occurs in the temperature range of 100–200°C, with the removal of hydroxyl ions at higher temperatures. The dehydration of tetrahydrate begins at 70°C and is finalized at 140°C, while the dehydration of pentahydrate occurs in the temperature range of 50–450°C .

化学反应分析

Barium metaborate undergoes various chemical reactions, including:

相似化合物的比较

Barium metaborate is unique due to its excellent nonlinear optical properties and wide optical transmission range. Similar compounds include:

Calcium metaborate: Used in similar applications but with different optical properties.

Magnesium metaborate: Known for its use in ceramics and glass production.

Strontium metaborate: Used in optical applications but with different nonlinear optical coefficients.

Barium metaborate stands out due to its high damage threshold and low hygroscopicity, making it suitable for high-power ultraviolet polarization optics .

属性

| { "Design of the Synthesis Pathway": "Barium metaborate can be synthesized through a solid-state reaction method.", "Starting Materials": [ "Barium oxide (BaO)", "Boric acid (H3BO3)" ], "Reaction": [ "Mix stoichiometric amounts of barium oxide and boric acid in a mortar and pestle.", "Grind the mixture thoroughly to ensure homogeneity.", "Transfer the mixture to a crucible and heat it in a furnace at 800-900°C for 4-6 hours.", "Cool the crucible to room temperature and remove the product, which is barium metaborate (BaB2O4)." ] } | |

CAS 编号 |

13701-59-2 |

分子式 |

BBaHO2 |

分子量 |

181.15 g/mol |

IUPAC 名称 |

barium(2+);oxido(oxo)borane |

InChI |

InChI=1S/BHO2.Ba/c2-1-3;/h2H; |

InChI 键 |

BPEDUBGDYRCWOC-UHFFFAOYSA-N |

SMILES |

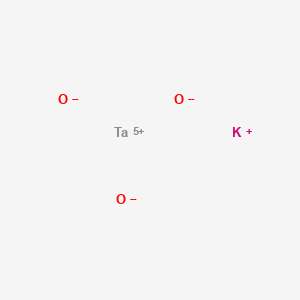

B(=O)[O-].B(=O)[O-].[Ba+2] |

规范 SMILES |

B(=O)O.[Ba] |

| 13701-59-2 | |

物理描述 |

DryPowde |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。